N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a benzo[d]thiazole ring, a furan ring, and a morpholine moiety, contributes to its potential therapeutic applications.
Preparation Methods
The synthesis of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves multiple steps. The general synthetic route includes the following steps :
Formation of the benzo[d]thiazole ring: This step involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of the furan ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2,5-dimethylfuran derivative.
Attachment of the morpholine moiety: The morpholine moiety is attached to the benzo[d]thiazole ring through a nucleophilic substitution reaction.
Formation of the final compound: The final compound is obtained by coupling the benzo[d]thiazole-furan intermediate with the morpholine derivative under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the benzo[d]thiazole ring, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Biology: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response. Additionally, it may interact with cellular receptors and signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE can be compared with other benzo[d]thiazole derivatives, such as :
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory and antimicrobial properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the target compound, these derivatives have shown potential in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S.ClH/c1-14-5-6-18(27-4)19-20(14)30-22(23-19)25(8-7-24-9-11-28-12-10-24)21(26)17-13-15(2)29-16(17)3;/h5-6,13H,7-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGCJJYRKBMUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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